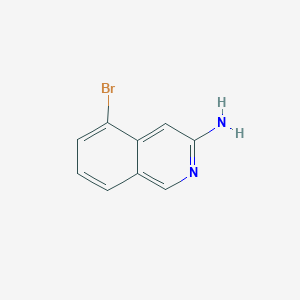

5-Bromoisoquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWSVFLRMXYQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697427 | |

| Record name | 5-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192815-01-2 | |

| Record name | 5-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromoisoquinolin-3-amine

Foreword: The Strategic Importance of 5-Bromoisoquinolin-3-amine in Contemporary Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds and approved pharmaceuticals.[1] Among its myriad derivatives, this compound has emerged as a particularly valuable building block for the synthesis of novel therapeutics. The strategic placement of the bromo and amino functionalities on the isoquinoline core offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom at the 5-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to probe the structure-activity relationship (SAR) of a lead compound. Concurrently, the amino group at the 3-position provides a key site for amide bond formation, sulfonylation, or other derivatizations to modulate the physicochemical and pharmacological properties of the molecule. This unique combination of reactive sites makes this compound a highly sought-after intermediate in the development of kinase inhibitors, GPCR modulators, and other targeted therapies. This guide provides a comprehensive overview of a robust and scalable synthetic route to this pivotal compound, grounded in established chemical principles and supported by detailed experimental protocols.

Retrosynthetic Analysis: A Multi-Step Approach to a Key Intermediate

A direct, single-step synthesis of this compound from readily available starting materials is not synthetically feasible. Therefore, a multi-step approach is necessary. The retrosynthetic analysis reveals a strategic pathway that commences with the regioselective bromination of isoquinoline, followed by the introduction of a leaving group at the 3-position, and culminating in a palladium-catalyzed amination.

Caption: Retrosynthetic pathway for this compound.

This strategic disconnection highlights three key transformations:

-

Electrophilic Bromination: The synthesis begins with the regioselective bromination of the isoquinoline core at the C5 position.

-

Chlorination: Subsequent introduction of a chlorine atom at the C3 position to furnish a suitable precursor for amination.

-

Buchwald-Hartwig Amination: The final step involves a palladium-catalyzed cross-coupling reaction to install the desired amino group at the C3 position.

Part I: Synthesis of the Core Scaffold - 5-Bromoisoquinoline

The initial and crucial step in this synthetic sequence is the regioselective bromination of isoquinoline. Direct bromination of the electron-deficient isoquinoline ring can be challenging and often leads to a mixture of isomers.[2] However, a well-established and scalable procedure utilizing N-bromosuccinimide (NBS) in concentrated sulfuric acid provides a reliable method to obtain the desired 5-bromoisoquinoline in good yield and high purity.[3]

Causality Behind Experimental Choices:

The choice of concentrated sulfuric acid as the solvent is pivotal. It serves to protonate the isoquinoline nitrogen, further deactivating the heterocyclic ring towards electrophilic attack and directing the incoming electrophile to the benzene ring. The careful control of the reaction temperature is paramount to ensure the regioselectivity of the bromination. At lower temperatures (between -25°C and -18°C), the formation of the 5-bromo isomer is kinetically favored over the 8-bromo isomer, which is a common and difficult-to-remove byproduct at higher temperatures.[3] N-bromosuccinimide is selected as the brominating agent due to its ease of handling and its ability to generate the electrophilic bromine species in the strongly acidic medium.

Experimental Protocol: Synthesis of 5-Bromoisoquinoline

Materials and Equipment:

-

Isoquinoline

-

N-Bromosuccinimide (NBS), recrystallized

-

Concentrated Sulfuric Acid (96%)

-

Aqueous Ammonia (25%)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel with a nitrogen inlet.

-

Dry ice-acetone bath

-

Ice water bath

Step-by-Step Procedure: [3]

-

To a 1-L, three-necked, round-bottomed flask charged with concentrated sulfuric acid (340 mL), slowly add isoquinoline (44.0 g, 330 mmol) while maintaining the internal temperature below 30°C.

-

Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Add recrystallized N-bromosuccinimide (64.6 g, 363 mmol) portion-wise, ensuring the internal temperature is maintained between -22°C and -26°C.

-

Stir the suspension vigorously for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

-

Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.

-

Adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the internal temperature below 25°C.

-

Extract the resulting alkaline suspension with diethyl ether (3 x 400 mL).

-

Combine the organic layers, wash with 1 M NaOH (aq) and water, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude solid by fractional distillation under reduced pressure (bp 145-149°C at 14 mm Hg) to afford 5-bromoisoquinoline as a white solid.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| Isoquinoline | 129.16 | 44.0 | 330 | - |

| N-Bromosuccinimide | 177.98 | 64.6 | 363 | - |

| 5-Bromoisoquinoline | 208.05 | 34-36 | 163-173 | 49-52 |

Part II: Halogenation at the 3-Position - Synthesis of 3-Chloro-5-bromoisoquinoline

With the 5-bromoisoquinoline core in hand, the next critical transformation is the introduction of a leaving group at the 3-position to facilitate the subsequent amination. A direct and efficient method involves the conversion of the 3-position to a chloro substituent. This can be achieved through a two-step sequence involving N-oxidation followed by treatment with a chlorinating agent.

Causality Behind Experimental Choices:

The N-oxidation of the isoquinoline ring with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) activates the heterocyclic ring for subsequent nucleophilic attack. The resulting N-oxide can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride to introduce a chlorine atom at the 3-position. This strategy circumvents the difficulties associated with direct electrophilic chlorination of the deactivated 5-bromoisoquinoline ring.

Caption: Synthetic route to 3-Chloro-5-bromoisoquinoline.

Experimental Protocol: Synthesis of 3-Chloro-5-bromoisoquinoline

Materials and Equipment:

-

5-Bromoisoquinoline

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Step-by-Step Procedure:

-

Dissolve 5-bromoisoquinoline (10.4 g, 50 mmol) in dichloromethane (200 mL) in a round-bottom flask.

-

Add m-CPBA (10.3 g, 60 mmol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 4 hours at room temperature.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromoisoquinoline N-oxide.

-

To the crude N-oxide, add phosphorus oxychloride (50 mL) and heat the mixture to reflux for 2 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium carbonate.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-chloro-5-bromoisoquinoline.[4]

| Reactant/Product | Molecular Weight ( g/mol ) | Expected Yield (%) |

| 5-Bromoisoquinoline | 208.05 | - |

| 3-Chloro-5-bromoisoquinoline | 242.50 | 60-70 |

Part III: The Final Step - Buchwald-Hartwig Amination to this compound

The culmination of this synthetic route is the introduction of the amino group at the 3-position of the 5-bromoisoquinoline scaffold. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that is ideally suited for this transformation.[5] This reaction allows for the formation of a C-N bond between an aryl halide and an amine, often under milder conditions and with greater functional group tolerance than traditional methods.[6]

Causality Behind Experimental Choices:

The Buchwald-Hartwig amination relies on a palladium catalyst, typically in its Pd(0) oxidation state, in conjunction with a suitable phosphine ligand. The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands, such as XPhos or SPhos, are often employed to promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the final product. A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and generate the active nucleophile. The use of an ammonia surrogate, such as benzophenone imine followed by hydrolysis, or the direct use of ammonia under pressure, can be employed to introduce the primary amino group.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

-

3-Chloro-5-bromoisoquinoline

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Benzophenone imine

-

Toluene, anhydrous

-

Hydrochloric acid (2 M)

-

Sodium hydroxide (2 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer with heating capabilities

Step-by-Step Procedure:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-chloro-5-bromoisoquinoline (2.42 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and XPhos (190 mg, 0.4 mol%).

-

Add sodium tert-butoxide (1.44 g, 15 mmol) to the flask.

-

Add anhydrous toluene (50 mL) and benzophenone imine (2.17 g, 12 mmol) to the reaction mixture.

-

Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

To the organic solution, add 2 M hydrochloric acid (50 mL) and stir vigorously for 1 hour to hydrolyze the imine intermediate.

-

Separate the layers and neutralize the aqueous layer with 2 M sodium hydroxide until a pH of ~10 is reached.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to yield this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Expected Yield (%) |

| 3-Chloro-5-bromoisoquinoline | 242.50 | - |

| This compound | 223.07 | 70-80 |

Conclusion: A Robust Pathway to a Versatile Synthetic Intermediate

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key intermediate in modern drug discovery. By leveraging a regioselective electrophilic bromination, a strategic N-oxidation and chlorination sequence, and a powerful palladium-catalyzed Buchwald-Hartwig amination, this multi-step synthesis delivers the target compound with good overall efficiency. The in-depth understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions, as outlined in this document, will empower researchers and drug development professionals to confidently produce this valuable building block for their research and development endeavors.

References

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. lookchem.com [lookchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

5-Bromoisoquinolin-3-amine CAS number

An In-Depth Technical Guide to 5-Bromoisoquinolin-3-amine (CAS No. 1192815-01-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a strategically important heterocyclic building block in modern medicinal chemistry. Identified by its CAS Number 1192815-01-2, this compound features a bifunctional isoquinoline scaffold, presenting both a nucleophilic amine and a synthetically versatile bromine atom. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed examination of its synthesis with mechanistic insights, its critical applications in the development of therapeutic agents, particularly kinase inhibitors, and essential safety protocols for laboratory handling.

Physicochemical and Structural Profile

This compound is a high-purity brominated isoquinoline derivative valued for its precise molecular architecture. The presence of the amine group at the 3-position and the bromine atom at the 5-position creates two distinct reactive sites, making it an ideal intermediate for constructing diverse molecular libraries for biological screening.

| Property | Value | Source(s) |

| CAS Number | 1192815-01-2 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (Typical) | |

| InChI Key | VZWSVFLRMXYQLA-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC2=C(C=C(N=C2)N)C(=C1)Br |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high regioselectivity and yield. A robust and scalable pathway involves a two-stage approach: the initial bromination of the isoquinoline core, followed by a nucleophilic amination.

Stage 1: Electrophilic Bromination of Isoquinoline

The first critical step is the regioselective synthesis of the precursor, 5-bromoisoquinoline. Direct bromination of isoquinoline can lead to a mixture of isomers, but a well-established procedure using N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures favors the formation of the desired 5-bromo isomer.

Causality of Experimental Choices:

-

Solvent (H₂SO₄): Concentrated sulfuric acid protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and directing the substitution to the benzene ring.

-

Brominating Agent (NBS): NBS is a reliable and easily handled source of electrophilic bromine. Using a slight excess (e.g., 1.1 equivalents) ensures complete conversion of the starting material without promoting the formation of di-substituted byproducts like 5,8-dibromoisoquinoline[1].

-

Temperature Control (-25°C to -18°C): This is the most critical parameter for regioselectivity. Maintaining a very low temperature suppresses the formation of the undesired 8-bromoisoquinoline isomer, which is difficult to separate from the final product[1].

Stage 2: Nucleophilic Amination via a Chichibabin-type Reaction

With 5-bromoisoquinoline in hand, the 3-amino group is introduced via a nucleophilic aromatic substitution. The isoquinoline system is electron-deficient, particularly at the C1 and C3 positions, making it susceptible to attack by strong nucleophiles. The Chichibabin reaction, or a related nucleophilic substitution, using a potent amide source like potassium amide (KNH₂) in liquid ammonia is an effective method.[2][3][4]

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C3 position of the 5-bromoisoquinoline ring. This forms a negatively charged intermediate σ-complex (a Meisenheimer-like adduct) where the aromaticity is temporarily broken[3]. Aromaticity is subsequently restored through the elimination of a hydride ion (H⁻), which is a poor leaving group but is effectively removed by reacting with the solvent (ammonia) or other species in the reaction mixture to form hydrogen gas, driving the reaction to completion[3][5].

Detailed Experimental Protocol (Illustrative)

Protocol 1: Synthesis of 5-Bromoisoquinoline [1]

-

Charge a three-necked, round-bottomed flask equipped with a mechanical stirrer and internal thermometer with concentrated sulfuric acid (96%) and cool to 0°C.

-

Slowly add isoquinoline (1.0 equivalent) while maintaining the internal temperature below 30°C.

-

Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Add recrystallized N-Bromosuccinimide (1.1 equivalents) portion-wise, ensuring the temperature remains between -26°C and -22°C.

-

Stir the suspension vigorously for 2 hours at -22°C, then for 3 hours at -18°C.

-

Pour the homogeneous reaction mixture onto crushed ice.

-

Adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

-

Extract the aqueous suspension with diethyl ether.

-

Wash the combined organic phases with 1M NaOH and water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify via fractional distillation or column chromatography to yield pure 5-bromoisoquinoline.

Protocol 2: Synthesis of this compound [2]

-

In a flask suitable for low-temperature reactions, condense liquid ammonia.

-

Add a catalytic amount of ferric nitrate and then slowly add small pieces of potassium metal until a persistent blue color indicates the formation of KNH₂.

-

Dissolve 5-bromoisoquinoline (1.0 equivalent) in a suitable solvent (e.g., anhydrous THF) and add it dropwise to the potassium amide solution in liquid ammonia.

-

Stir the reaction at reflux (-33°C) for several hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the careful addition of a proton source, such as ammonium chloride.

-

Allow the ammonia to evaporate.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield this compound.

Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for the synthesis of pharmacologically active compounds. The bromine and amine groups serve as orthogonal synthetic handles for diversification.

-

The Bromo Group (C5): The C-Br bond is an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the efficient introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring the chemical space around a core scaffold. Common reactions include:

-

Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids/esters.

-

Buchwald-Hartwig Amination: To form C-N bonds with various amines.

-

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

-

Heck Coupling: To form C-C double bonds with alkenes.

-

-

The Amino Group (C3): The primary amine is a key functional group that can be readily acylated, alkylated, or used as a hydrogen-bond donor to interact with biological targets. It provides a crucial anchor point for building out different side chains or modifying the physicochemical properties of the final molecule.

Case Study: Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The isoquinoline scaffold is a well-established core for this purpose.[6] this compound serves as an excellent starting point for generating a library of potential kinase inhibitors. For instance, a Suzuki coupling at the C5 position can introduce a substituent designed to interact with the solvent-exposed region of the kinase, while the C3 amine can be functionalized to target the hinge region.[7][8]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound and its precursors must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Prevent contact with skin and eyes.

-

Hazards: While specific data for this exact compound is limited, related brominated aromatic amines are classified as harmful if swallowed and cause skin and serious eye irritation[9]. The precursor, 5-bromoisoquinoline, is also a known skin and eye irritant[10]. Assume this compound carries similar hazards.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound (CAS 1192815-01-2) is a high-value chemical intermediate that provides an efficient entry point to a rich chemical space. Its dual functionality allows for systematic and modular synthesis of complex molecules, making it an indispensable tool for drug discovery teams, particularly those focused on the development of novel kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis and reactivity is key to leveraging its full potential in the research and development of next-generation pharmaceuticals.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 4. US5003069A - Chichibabin reaction - Google Patents [patents.google.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 5-Bromoisoquinolin-3-amine

An In-Depth Technical Guide to the Solubility of 5-Bromoisoquinolin-3-amine for Drug Discovery Professionals

Introduction

This compound (CAS 1192815-01-2) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a brominated isoquinoline core with a primary amine, provides versatile handles for synthetic modification. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, while the amine group can be readily functionalized.[1] This versatility allows for the construction of diverse molecular libraries for biological screening, making it a valuable intermediate in the synthesis of novel pharmaceutical compounds.[1][2]

In the early stages of drug discovery, understanding the solubility of a compound is paramount. Poor aqueous solubility can confound in vitro assay results, leading to unreliable structure-activity relationships (SAR) and increased development costs.[3] Later in the pipeline, solubility issues can result in poor bioavailability, underestimated toxicity, and significant formulation challenges, ultimately jeopardizing the success of a promising drug candidate.[3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the theoretical and practical aspects of determining the , moving beyond a simple listing of data to explain the causality behind experimental choices and to provide robust, self-validating protocols.

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of this compound presents competing features that influence its behavior in various solvents.

-

Isoquinoline Core: The bicyclic aromatic isoquinoline system is largely nonpolar and hydrophobic, which tends to decrease aqueous solubility.

-

Amino Group (-NH₂): The primary amine at the 3-position is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[4] This feature promotes interaction with polar solvents like water. Furthermore, as a basic functional group, its charge state is pH-dependent, a critical factor in aqueous solubility.

-

Bromo Group (-Br): The bromine atom at the 5-position is electron-withdrawing and increases the overall molecular weight and lipophilicity of the compound, generally leading to reduced solubility in aqueous media.[4]

Based on these structural characteristics, this compound is predicted to be a solid at room temperature with low intrinsic solubility in water but moderate to good solubility in polar organic solvents.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1192815-01-2 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | VZWSVFLRMXYQLA-UHFFFAOYSA-N | [1] |

| SMILES | Nc1nc(cc2c1cccc2Br) | [1] |

| Predicted pKa | 6.50 ± 0.43 (basic) | [5] |

Theoretical Framework for Solubility

A robust experimental plan is grounded in a solid theoretical understanding. The is governed by several key factors, primarily the solvent polarity, solution pH, and temperature.

Solvent Selection: "Like Dissolves Like"

The principle of "like dissolves like" dictates that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amine group of the target compound, promoting solubility. However, the large, nonpolar isoquinoline core counteracts this effect in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions. Dimethyl sulfoxide (DMSO) is a particularly effective solvent for many drug-like molecules and is commonly used for creating high-concentration stock solutions for biological screening.[3]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be very low in these solvents due to the compound's polar amine functionality.

The Critical Role of pH

For an ionizable compound like this compound, pH is arguably the most influential factor on aqueous solubility. The primary amine group is basic and will be protonated in acidic conditions to form a cationic salt (isoquinolinium salt).

Equilibrium: R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble)

This protonated form is an ion and therefore exhibits significantly higher solubility in water than the neutral free base. Consequently, the aqueous is expected to be substantially higher at a pH below its pKa (e.g., pH 1.2-5) compared to physiological or basic pH (e.g., pH 7.4 or higher). According to the World Health Organization (WHO), determining the pH-solubility profile over the range of 1.2 to 6.8 is critical for biopharmaceutics classification.[6]

Caption: Key factors influencing the .

Experimental Determination of Solubility

Different stages of drug discovery demand different types of solubility data. Kinetic solubility is used for rapid screening, while thermodynamic solubility provides the definitive, "gold standard" value for lead optimization.[3]

Protocol: Kinetic Solubility Assay

This method is ideal for early-stage discovery due to its high-throughput nature. It measures the concentration at which a compound precipitates from an aqueous buffer when added from a high-concentration DMSO stock.[3]

Causality: The rapid nature of this assay does not allow the system to reach true thermodynamic equilibrium. It is a measure of apparent solubility and can be influenced by the rate of addition and the initial DMSO concentration. However, its speed makes it invaluable for screening large numbers of compounds.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.[7]

-

Assay Plate Preparation: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microplate.

-

Serial Dilution: Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer to create a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (typically ≤1%) to minimize co-solvent effects.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C or 37 °C).

-

Precipitation Detection: Measure the amount of precipitate formed in each well. Common methods include:

-

Laser Nephelometry: Measures light scattering caused by insoluble particles.[3]

-

UV-Vis Spectroscopy: After centrifugation of the plate, the concentration of the soluble compound in the supernatant is measured and compared to a standard curve.

-

Visual Inspection: A qualitative assessment using a light box or microscope.[7]

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Caption: Workflow for a high-throughput kinetic solubility assay.

Protocol: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method measures the true equilibrium solubility of a compound and is essential for late-stage lead optimization, pre-formulation, and biopharmaceutics classification.[3][6]

Causality: By allowing the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours), this method ensures that the measured concentration in the supernatant represents the true saturation point under the specified conditions (e.g., pH, temperature). This is a self-validating system because the continued presence of excess solid confirms that saturation has been achieved.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, water) in a sealed vial. The excess solid should be visually apparent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 ± 1 °C) for a sufficient time to reach equilibrium (e.g., 24 to 48 hours).[3][6] Preliminary experiments can be run to confirm the time required to reach a plateau.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Common methods include:

-

Centrifugation: Spin the vials at high speed (e.g., 14,000 rpm) to pellet the solid.

-

Filtration: Use a low-binding filter (e.g., 0.22 µm PVDF) to remove solid particles.

-

-

Quantification: Carefully remove an aliquot of the clear supernatant.

-

Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4).

-

Calculation: Calculate the solubility in units such as µg/mL or µM based on the measured concentration and the dilution factor.

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Analytical Quantification

Accurate quantification of the dissolved compound is essential for the thermodynamic solubility assay. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for this purpose.

Protocol Outline: HPLC-UV Method for Quantification

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a modifier to ensure good peak shape. Given the basic amine, an acidic modifier is recommended.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Detection: The isoquinoline core is a strong chromophore. A detection wavelength should be chosen at a λₘₐₓ, likely in the 220-320 nm range, determined by running a UV scan of a standard solution.

-

Calibration: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area versus concentration. The curve must demonstrate good linearity (R² > 0.99) over the expected concentration range of the samples.[8]

-

Sample Analysis: Inject the diluted supernatant from the solubility experiment. Determine its concentration by interpolating its peak area from the calibration curve.

Data Interpretation and Reporting

Solubility data should be reported clearly and comprehensively to be of maximum value.

Table 2: Example Solubility Data Reporting Template

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| 0.1 M HCl | 1.2 | 37 | [Result] | [Result] | Thermodynamic |

| 0.05 M Acetate Buffer | 4.5 | 37 | [Result] | [Result] | Thermodynamic |

| 0.05 M Phosphate Buffer | 6.8 | 37 | [Result] | [Result] | Thermodynamic |

| 0.05 M PBS | 7.4 | 25 | [Result] | [Result] | Kinetic |

| Water | ~7.0 | 25 | [Result] | [Result] | Thermodynamic |

Interpretation Context:

-

High Solubility (>100 µg/mL): Generally not a liability for discovery projects.

-

Moderate Solubility (10-100 µg/mL): May require formulation work for later stages but is often acceptable for in vitro screening.

-

Low Solubility (1-10 µg/mL): Can cause issues with in vitro assays ("crap-out") and will likely present significant bioavailability challenges.

-

Very Low/Insoluble (<1 µg/mL): A major liability that may require significant chemical modification or advanced formulation strategies (e.g., amorphous solid dispersions).

Conclusion

While specific public-domain solubility data for this compound is scarce, this guide provides the necessary theoretical framework and robust, field-proven experimental protocols for its determination. By understanding the interplay of its structural features with pH, temperature, and solvent choice, researchers can design logical experiments to generate reliable kinetic and thermodynamic solubility data. This information is not merely a physical constant but a critical dataset that informs compound selection, guides assay design, and ultimately influences the trajectory of a drug discovery project. Employing these standardized methods ensures data integrity and facilitates informed decision-making in the quest for novel therapeutics.

References

- 1. This compound|CAS 1192815-01-2 [benchchem.com]

- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. CAS 852570-80-0: 5-bromoisoquinolin-1-amine | CymitQuimica [cymitquimica.com]

- 5. 5-BROMOISOQUINOLIN-1-AMINE CAS#: 852570-80-0 [amp.chemicalbook.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Bromoisoquinolin-3-amine

Foreword: Unlocking the Therapeutic Promise of a Novel Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a diverse array of biological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, the pharmacological profile of an isoquinoline derivative is profoundly influenced by its substitution pattern. This guide focuses on a specific, yet under-explored derivative, 5-Bromoisoquinolin-3-amine. While direct biological data for this compound is scarce in publicly available literature, its structural motifs suggest a high potential for interaction with key cellular targets implicated in various pathologies.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather a strategic roadmap for the systematic identification and validation of the therapeutic targets of this compound. We will delve into the causality behind experimental choices, providing a framework for a self-validating system of inquiry. Our exploration will be grounded in authoritative scientific principles and methodologies, with comprehensive citations to support key claims.

Part 1: Strategic Framework for Target Identification

The journey to elucidate the mechanism of action for a novel compound begins with a broad, yet informed, hypothesis-generating phase. Given the known activities of the broader isoquinoline class, we can logically prioritize several key cellular pathways and protein families as potential targets for this compound.

The Rationale for Pursuing Key Target Classes

Isoquinoline derivatives have been repeatedly shown to exert their effects through several primary mechanisms:

-

Protein Kinase Inhibition: Kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer.[2] Several isoquinoline-based compounds have demonstrated potent inhibitory activity against various kinases, including those in the PI3K/Akt/mTOR and HER2 signaling pathways.[3][4][5] The nitrogen-containing heterocyclic structure of this compound makes it a prime candidate for interaction with the ATP-binding pocket of kinases.

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[6] Their inhibition leads to DNA damage and apoptosis, making them valuable targets for anticancer therapies.[7][8] A number of indenoisoquinoline derivatives are currently in clinical trials as topoisomerase I inhibitors.[9][10]

-

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition: BET proteins, such as BRD4, are epigenetic readers that play a crucial role in transcriptional regulation.[11] Their inhibition has shown significant therapeutic potential in oncology. The aromatic scaffold of this compound presents a plausible pharmacophore for binding to the acetyl-lysine binding pocket of bromodomains.

The initial phase of investigation should therefore focus on screening this compound against panels of kinases, topoisomerases, and BET proteins.

A Phased Approach to Target Discovery

A logical workflow for target identification and validation is crucial for an efficient and conclusive investigation. The following diagram outlines a recommended experimental progression:

Caption: A phased workflow for target identification and validation.

Part 2: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in our strategic framework. These protocols are intended to be a starting point and may require optimization based on the specific laboratory setup and reagents.

Phase 1: Target Identification

This technique allows for the identification of proteins that directly bind to this compound from a complex cellular lysate.[12][13][14][15]

Principle: The compound of interest is immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over this affinity matrix. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

Protocol:

-

Immobilization of this compound:

-

Synthesize a derivative of this compound with a linker arm suitable for conjugation to activated agarose beads (e.g., NHS-activated Sepharose). The linker should be attached at a position on the molecule that is predicted to be non-essential for biological activity, which may require preliminary structure-activity relationship (SAR) studies.

-

Incubate the synthesized derivative with the activated beads according to the manufacturer's protocol to achieve covalent linkage.

-

Thoroughly wash the beads to remove any non-covalently bound compound.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., a cancer cell line for oncology investigations) to a high density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive elution with an excess of free this compound, or by changing the buffer conditions (e.g., high salt or low pH).

-

Concentrate the eluted proteins and separate them by SDS-PAGE.

-

Excise the protein bands, perform in-gel trypsin digestion, and extract the resulting peptides.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

-

Compare the proteins identified from the compound-conjugated beads to the negative control to identify specific binders.

-

CETSA is a powerful method to confirm the direct binding of a compound to its target in a physiological context.[16][17][18][19]

Principle: The binding of a ligand (e.g., this compound) to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability by heating intact cells treated with the compound to various temperatures, followed by lysis and quantification of the remaining soluble target protein.

Protocol:

-

Cell Treatment:

-

Plate cells in a multi-well format and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.

-

-

Thermal Challenge:

-

Heat the plates containing the treated cells in a thermal cycler or a temperature-controlled oven to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification and Western Blot Analysis:

-

Determine the protein concentration of the soluble fractions.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the putative target protein identified in the AC-MS experiment or from initial screening.

-

Use a suitable secondary antibody and a chemiluminescent substrate for detection.

-

Quantify the band intensities to generate a melting curve for the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

-

Caption: A streamlined workflow for the Cellular Thermal Shift Assay.

Phase 2: Target Validation

Once putative targets have been identified, their interaction with this compound must be validated and characterized quantitatively.

This assay determines the potency of this compound as an inhibitor of a specific kinase.[20][21][22][23][24]

Principle: The activity of a purified kinase is measured in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is determined.

Protocol (Luminescence-Based Assay):

-

Prepare Reagents:

-

Recombinant purified kinase of interest.

-

Specific peptide substrate for the kinase.

-

ATP.

-

Kinase assay buffer.

-

A commercial luminescence-based ADP detection kit (e.g., ADP-Glo™).

-

-

Perform Kinase Reaction:

-

In a 96-well or 384-well plate, add the kinase, its substrate, and varying concentrations of this compound (typically a serial dilution).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

-

-

Detect ADP Production:

-

Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

| Target Kinase | Hypothetical IC50 (nM) for this compound | Rationale for Testing |

| PI3Kα | To be determined | Isoquinolines are known to target the PI3K/Akt/mTOR pathway. |

| Akt1 | To be determined | A key node in the PI3K signaling cascade. |

| mTOR | To be determined | A central regulator of cell growth and proliferation. |

| HER2 | To be determined | Some isoquinoline derivatives show HER2 inhibitory activity.[3] |

| BRD4 | To be determined | A key epigenetic reader and a potential target for isoquinolines. |

This assay assesses the ability of this compound to inhibit the activity of topoisomerase I or II.[6][25][26][27][28]

Principle: Topoisomerase I relaxes supercoiled DNA, while topoisomerase II can decatenate interlocked DNA circles. The inhibition of these activities can be visualized by agarose gel electrophoresis.

Protocol (Topoisomerase I DNA Relaxation Assay):

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and varying concentrations of this compound.

-

Include a positive control (e.g., camptothecin) and a no-inhibitor control.

-

-

Enzymatic Reaction:

-

Add purified human topoisomerase I to the reaction mixtures.

-

Incubate at 37°C for 30 minutes.

-

-

Stop Reaction and Analyze by Gel Electrophoresis:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

-

Inhibition is indicated by the persistence of the supercoiled DNA band, while the no-inhibitor control should show a relaxed DNA band.

-

Caption: Workflow for a Topoisomerase I DNA relaxation assay.

Several commercial kits are available to screen for inhibitors of BRD4 binding to acetylated histones.[29][30][31][32]

Principle: These assays are often based on AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. A biotinylated histone peptide and a GST-tagged BRD4 protein are brought into proximity by binding. Donor and acceptor beads recognize these tags, and upon excitation, a luminescent signal is generated. An inhibitor will disrupt the BRD4-histone interaction, leading to a decrease in the signal.

Protocol (General Steps for AlphaLISA-based Assay):

-

Incubate BRD4 and Substrate with Inhibitor:

-

In a microplate, incubate GST-tagged BRD4, a biotinylated acetylated histone peptide, and varying concentrations of this compound.

-

-

Add Acceptor and Donor Beads:

-

Add glutathione-coated acceptor beads, which bind to the GST-tagged BRD4.

-

Add streptavidin-coated donor beads, which bind to the biotinylated histone peptide.

-

-

Read Signal:

-

Incubate the plate in the dark.

-

Read the AlphaScreen signal on a compatible plate reader.

-

-

Data Analysis:

-

A decrease in signal indicates inhibition of the BRD4-histone interaction.

-

Calculate the IC50 value from a dose-response curve.

-

Part 3: Concluding Remarks and Future Directions

The methodologies outlined in this guide provide a robust framework for the initial characterization of this compound's therapeutic potential. The identification of specific, high-affinity targets is the first critical step in a long and complex drug discovery process. Positive results from these in vitro and cell-based assays will necessitate further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the lead compound.

-

In Vivo Efficacy Studies: To evaluate the therapeutic effect of the compound in animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the compound.

The isoquinoline scaffold continues to be a rich source of novel therapeutic agents. A systematic and rigorous scientific approach, as detailed in this guide, will be paramount in unlocking the full potential of this compound for the benefit of patients.

References

- 1. scilit.com [scilit.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of novel BRD4 inhibitors by high-throughput screening, crystallography, and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 21. benchchem.com [benchchem.com]

- 22. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 23. bellbrooklabs.com [bellbrooklabs.com]

- 24. In vitro kinase assay [protocols.io]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. amsbio.com [amsbio.com]

- 31. usbio.net [usbio.net]

- 32. BRD4 (BD1) Inhibitor Screening Assay Kit, Research Kits | CD BioSciences [epigenhub.com]

5-Bromoisoquinolin-3-amine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Among the vast array of functionalized isoquinolines, halo-amino derivatives serve as exceptionally versatile building blocks, offering orthogonal handles for molecular elaboration. This guide focuses on 5-Bromoisoquinolin-3-amine (CAS: 1192815-01-2), a sparsely documented yet highly promising reagent.[2] While specific literature on this isomer is limited, this document provides a comprehensive technical overview of its properties, a plausible synthetic strategy, and its expected reactivity based on established principles of isoquinoline chemistry. By leveraging the dual functionality of the C5-bromo and C3-amino groups, this building block enables the rapid construction of diverse and complex molecular architectures, making it a valuable asset in modern drug discovery programs.

Physicochemical Properties and Structural Data

A clear understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1192815-01-2 | [2] |

| Molecular Formula | C₉H₇BrN₂ | [2] |

| Molecular Weight | 223.07 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| InChI Key | VZWSVFLRMXYQLA-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=C2)N | N/A |

| Appearance | (Expected) Solid | N/A |

Proposed Synthesis of this compound

The synthesis of this compound is not widely reported in the literature. However, a logical and efficient two-step synthetic sequence can be proposed, starting from the parent isoquinoline heterocycle. This strategy involves an initial electrophilic bromination followed by a regioselective nucleophilic amination.

Step 1: Electrophilic Bromination to 5-Bromoisoquinoline

The synthesis of 5-bromoisoquinoline from isoquinoline is a well-established procedure.[3] Electrophilic substitution on the isoquinoline ring preferentially occurs on the benzene portion, at the C5 and C8 positions.[4] Careful temperature control is crucial to favor the formation of the 5-bromo isomer over the 8-bromo byproduct. The reaction is typically performed using N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[3]

Step 2: Nucleophilic Amination via Chichibabin Reaction

The introduction of an amino group at the C3 position can be achieved via a nucleophilic aromatic substitution of hydrogen (SNH), most notably the Chichibabin reaction.[5] In isoquinoline, nucleophilic attack occurs preferentially at the C1 position.[6] However, if the C1 position is sterically hindered or if reaction conditions are carefully controlled, amination can be directed to the C3 position.[7] The proposed amination of 5-bromoisoquinoline with sodium amide (NaNH₂) would likely proceed at the C1 position. To achieve the desired 3-amino substitution, a blocking group strategy at C1 or alternative amination methodologies would need to be explored. For the purpose of this guide, we present the most direct, albeit challenging, conceptual pathway.

The overall proposed synthetic workflow is visualized below.

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity: A Bifunctional Scaffold for Diversity-Oriented Synthesis

The synthetic utility of this compound stems from its two distinct functional groups, which can be addressed with high selectivity. The C5-bromo atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions, while the C3-amino group allows for a wide range of classical amine derivatizations.

Reactions at the C5-Bromo Position: The Gateway to C-C and C-N Bond Formation

The aryl bromide at the C5 position is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties, making it a cornerstone of library synthesis for drug discovery.[8]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is one of the most robust and widely used methods for biaryl synthesis.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, enabling access to a vast array of substituted aminoisoquinolines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can serve as precursors for further transformations.

-

Heck Coupling: Coupling with alkenes to form new C-C bonds and introduce vinyl groups.

Caption: Key cross-coupling reactions at the C5-bromo position.

Reactions at the C3-Amino Position: Classical Derivatization

The primary amino group at the C3 position is a nucleophilic center that can undergo a host of well-established transformations. These reactions are typically high-yielding and allow for the introduction of a wide range of functionalities to modulate the physicochemical properties (e.g., solubility, lipophilicity, hydrogen bonding capacity) of the final molecule.

-

Acylation/Amide Formation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Diazotization (Sandmeyer Reaction): Conversion of the amine to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., -OH, -Cl, -Br, -CN, -F), providing access to a different substitution pattern.

Field-Proven Experimental Protocols

The following protocols are generalized procedures adapted from established methodologies for similar substrates. Optimization of catalysts, ligands, bases, and reaction conditions may be necessary for specific substrate combinations.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical setup for the coupling of this compound with an arylboronic acid.

-

Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.02-0.05 equiv.).

-

Reaction Execution: Place the sealed vial in a preheated heating block or oil bath (typically 80-110 °C) and stir vigorously for 2-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical procedure for the C-N bond formation using this compound.

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 1.1-1.2 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv.) to an oven-dried reaction tube.

-

Addition of Reagents: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 90-120 °C for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of Celite® to remove catalyst residues. Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization.

Conclusion and Outlook

This compound represents a potent and versatile building block for the synthesis of complex heterocyclic molecules. Although direct literature is scarce, its synthesis is feasible through established methodologies. The true value of this reagent lies in the orthogonal reactivity of its bromo and amino functionalities, which enables a diversity-oriented approach to the synthesis of novel isoquinoline derivatives. The C5-bromo group provides a reliable anchor for introducing molecular complexity via robust cross-coupling reactions, while the C3-amino group offers a site for fine-tuning physicochemical properties. For drug discovery professionals, mastering the application of such bifunctional building blocks is key to accelerating the hit-to-lead and lead optimization phases of pharmaceutical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 4. youtube.com [youtube.com]

- 5. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|CAS 1192815-01-2 [benchchem.com]

- 7. Isoquinoline synthesis [organic-chemistry.org]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes: Suzuki Coupling of 5-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Arylisoquinolin-3-amines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Derivatives of isoquinoline exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Specifically, the 5-arylisoquinolin-3-amine motif is a crucial pharmacophore in the design of novel therapeutics. The strategic introduction of diverse aryl groups at the C-5 position allows for the fine-tuning of a molecule's steric and electronic properties, which is essential for optimizing interactions with biological targets.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[5] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide range of functional groups make it an indispensable tool in the pharmaceutical industry.[6][7] This guide provides a detailed examination of the application of the Suzuki coupling for the synthesis of 5-arylisoquinolin-3-amines from 5-Bromoisoquinolin-3-amine, offering mechanistic insights, optimized protocols, and troubleshooting advice.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism of the Suzuki coupling is crucial for rational optimization and troubleshooting. The reaction is catalyzed by a palladium complex and proceeds through a well-defined catalytic cycle involving three key steps.[6]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The rate of this step is often influenced by the electron density of the aryl halide; electron-deficient systems tend to react faster.

-

Transmetalation: This is the pivotal step where the organic group is transferred from the organoboron reagent (boronic acid) to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex.[8][9] This boronate then exchanges its organic moiety with the halide on the Pd(II) complex. The choice and strength of the base are critical for the efficiency of this step.[10][11]

-

Reductive Elimination: In the final step, the two organic groups (the isoquinoline and the newly transferred aryl group) on the Pd(II) complex couple and are eliminated from the metal center. This forms the desired C-C bond in the product, 5-arylisoquinolin-3-amine, and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Key Considerations for Coupling with this compound

While the Suzuki coupling is robust, the specific nature of the this compound substrate presents unique considerations for optimizing the reaction.

-

Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. For many standard couplings, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is effective.[12] However, the presence of two nitrogen atoms (the ring nitrogen and the 3-amino group) in the substrate can potentially coordinate to the palladium center and inhibit catalysis. For challenging couplings or to improve yields, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be required to promote efficient oxidative addition and reductive elimination.[13][14]

-

Base Selection: The base is crucial for activating the boronic acid but can also promote side reactions.[11]

-

Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective.[12] K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids. Cesium carbonate (Cs₂CO₃) is often used for difficult couplings due to its high solubility in organic solvents.

-

Compatibility: The free amine group on the substrate is generally tolerant of these bases. However, if other base-sensitive functional groups are present on the coupling partners, a milder base like potassium fluoride (KF) might be considered.[9]

-

-

Solvent System: A biphasic solvent system is often optimal for Suzuki couplings, as it helps to dissolve both the organic starting materials and the inorganic base.[5]

-

Common Mixtures: A mixture of an aprotic polar solvent like 1,4-dioxane, tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) with water (typically in a 4:1 to 10:1 ratio) is standard.[12][15]

-

Solubility: The solubility of this compound and the chosen boronic acid should be considered. If solubility is an issue, screening different solvent systems is recommended.[16]

-

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them.[15] Therefore, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves using degassed solvents and purging the reaction vessel thoroughly before adding the catalyst.

Experimental Protocols

The following section provides a generalized, step-by-step protocol for the Suzuki coupling of this compound, followed by a table of optimized conditions for various arylboronic acids.

General Protocol

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0–3.0 equiv)

-

Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

-

Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Brine

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered base (2.0 equiv).[17]

-

Establish Inert Atmosphere: Seal the flask with a septum and purge by evacuating and backfilling with high-purity nitrogen or argon. Repeat this cycle three times.[15]

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (0.05 equiv).[6]

-

Reaction Execution: Place the flask in a preheated oil bath and heat the mixture to 85–95 °C with vigorous stirring.[12]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12–24 hours).

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.[6]

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-arylisoquinolin-3-amine.

Table of Optimized Conditions

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 18 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | ~80-90 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 95 | 20 | ~75-85 |

| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | DMF/H₂O (5:1) | 90 | 24 | ~70-80 |

| 5 | Naphthalene-2-boronic acid | XPhos Pd G3 (2) | K₃PO₄ (2.5) | Dioxane/H₂O (10:1) | 100 | 12 | ~80-90 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary. Optimization may be required for each specific substrate.[7][12]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed system.3. Poor solubility of reagents.4. Insufficient temperature or reaction time. | 1. Use a fresh bottle of catalyst or a more stable precatalyst (e.g., Pd(dppf)Cl₂ or a Buchwald G3 precatalyst).[18]2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[13]3. Screen alternative solvents (e.g., DMF, THF) or increase the proportion of the organic solvent.[16]4. Increase the temperature in increments of 10 °C or extend the reaction time. |

| Protodeboronation (Boronic acid replaced by -H) | 1. Decomposition of the boronic acid.2. Excess water or overly harsh basic conditions.3. Prolonged reaction at high temperatures. | 1. Use a slight excess (1.2-1.5 equiv.) of fresh, high-purity boronic acid.2. Consider using a more stable boronic ester (e.g., pinacol ester) which releases the acid slowly.[13]3. Use anhydrous conditions with a base like K₃PO₄, or switch to a milder base like KF.[13]4. Attempt the reaction at a lower temperature. |

| Dehalogenation (Bromo-isoquinoline replaced by -H) | 1. Presence of a hydrogen source.2. Side reaction pathway of the catalyst. | 1. Ensure solvents are pure. Some alcohols or amine bases can act as hydride sources.2. Screen different ligands. Bulky phosphine ligands can sometimes suppress this side reaction. |

| Homocoupling (Boronic acid couples with itself) | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve the degassing procedure for solvents and the reaction mixture.[13]2. Use a precise stoichiometry of the boronic acid (1.1–1.2 equivalents) to minimize excess.[6]3. If using a Pd(II) source, ensure conditions are sufficient to generate the active Pd(0) species. |

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective and versatile route for the synthesis of 5-arylisoquinolin-3-amines, which are valuable scaffolds in drug discovery. Success in this reaction hinges on a rational approach to selecting the catalyst, base, and solvent system, tailored to the specific properties of the this compound substrate. Careful attention to experimental setup, particularly maintaining an inert atmosphere, is critical for achieving high yields and minimizing side reactions. The protocols and troubleshooting guide presented here offer a robust framework for researchers to successfully implement this powerful transformation in their synthetic programs.

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]